molecular formula C25H22BrFN2O3 B4986807 1-BENZOYL-4-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]PIPERAZINE

1-BENZOYL-4-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]PIPERAZINE

Cat. No.: B4986807
M. Wt: 497.4 g/mol
InChI Key: QROJOZHBOPDFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOYL-4-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a benzoyl group, a bromomethoxybenzoyl group, and a fluorophenyl group attached to a piperazine ring, making it a unique and potentially valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-4-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]PIPERAZINE typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and cyclization reactions. The key steps in the synthesis are as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-4-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-BENZOYL-4-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZOYL-4-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]PIPERAZINE is unique due to the presence of the fluorophenyl group, which may enhance its biological activity and specificity compared to similar compounds

Properties

IUPAC Name

[4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrFN2O3/c1-32-23-10-8-18(15-20(23)26)24(30)19-7-9-22(21(27)16-19)28-11-13-29(14-12-28)25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROJOZHBOPDFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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